In Vitro Anti-Inflammatory Potency: NA-2 vs. Diclofenac Sodium
N-(2-hydroxyphenyl)acetamide (NA-2) demonstrates a superior concentration-response profile for protein denaturation inhibition compared to the standard NSAID diclofenac sodium in vitro. At 100 µg/ml, NA-2 achieves 59.14% inhibition, whereas diclofenac sodium shows 47.04% [1]. At 300 µg/ml, NA-2 increases to 69.17% inhibition compared to diclofenac's 58.80% [1]. This data supports a quantifiably greater potency for NA-2 in this assay system.
| Evidence Dimension | Inhibition of protein denaturation (anti-inflammatory activity) |
|---|---|
| Target Compound Data | 59.14% at 100 µg/ml; 69.17% at 300 µg/ml |
| Comparator Or Baseline | Diclofenac Sodium: 47.04% at 100 µg/ml; 58.80% at 300 µg/ml |
| Quantified Difference | NA-2 shows 12.10% higher inhibition at 100 µg/ml and 10.37% higher inhibition at 300 µg/ml. |
| Conditions | In vitro protein denaturation inhibition assay. |
Why This Matters
This direct comparison provides a clear, quantitative justification for selecting NA-2 over a common NSAID standard in studies where protein denaturation inhibition is a relevant measure of anti-inflammatory activity.
- [1] Arif, A., et al. Evaluation of Anti-inflammatory, Antioxidant and Xanthine Oxidase Inhibitory Potential of N-(2-hydroxy phenyl) Acetamide. 2022. Table 1. View Source
